An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosobutylamine
An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosobutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for N-Nitrosobutylamine (NDBA). NDBA is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens and are of significant interest in toxicology and drug development due to their potential as process-related impurities in pharmaceutical products.[1][2][3]
Chemical and Physical Properties
N-Nitrosobutylamine is a pale yellow, oily liquid.[4][5] It is sensitive to light, particularly UV light, and can act as a strong oxidizing agent.[4][5] Contact with combustible materials, strong acids, or strong bases should be avoided.[4] Under fire conditions, it can decompose to produce hazardous carbon oxides and nitrogen oxides (NOx).[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [5][6][7][8][9] |
| Molecular Weight | 158.24 g/mol | [5][6][9][10] |
| Appearance | Pale yellow liquid | [4][5][7] |
| Boiling Point | 116°C at 14 mmHg | [7] |
| Density | 0.9009 g/cm³ | [7][11] |
| Solubility | Soluble in acetone, dichloromethane, and ethanol. | [8] |
| CAS Number | 924-16-3 | [6][7][8][9] |
Chemical Structure
The structure of N-Nitrosobutylamine features a nitroso group bonded to a nitrogen atom, which is in turn bonded to two butyl groups.
Experimental Protocols
A general and efficient method for the synthesis of N-nitrosamines from secondary amines involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions.[12][13]
Methodology:
-
To a stirred solution of the secondary amine (e.g., dibutylamine), add tert-butyl nitrite.
-
The reaction is typically carried out at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purified. This can often be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-nitrosamine.[12][13]
This method is noted for its broad substrate scope and tolerance of sensitive functional groups.[12][13]
The quantification of N-nitrosamine impurities, including NDBA, in pharmaceutical products is critical.[2] A common approach is the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods for analyzing nitrosamines in sartans.[2][14]
Sample Preparation:
-
Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add a diluent (e.g., 1% formic acid in water) and an internal standard solution.
-
Vortex the mixture for a specified time (e.g., 20 minutes) to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for about 10 minutes.
-
Filter the supernatant through a suitable filter (e.g., 0.45-µm PTFE) into a vial for analysis.[2]
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a suitable HPLC or UHPLC column to separate the nitrosamine (B1359907) from the drug substance and other impurities. The mobile phase typically consists of a gradient of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Specific precursor-to-product ion transitions for NDBA are monitored for quantification.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. N-Nitrosodibutylamine | 924-16-3 [chemicalbook.com]
- 5. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 924-16-3 CAS MSDS (N-Nitrosodibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. ez.restek.com [ez.restek.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
